molecular formula C82H90N8O2S5 B12813299 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B12813299
M. Wt: 1380.0 g/mol
InChI Key: AQGSDAUCGRTLKJ-ZANQYWCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound. It features multiple functional groups and a large, intricate molecular structure, making it a subject of interest in advanced chemical research.

Properties

Molecular Formula

C82H90N8O2S5

Molecular Weight

1380.0 g/mol

IUPAC Name

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C82H90N8O2S5/c1-7-13-17-19-21-23-25-27-29-41-59-63(43-61-65(53(45-83)46-84)55-37-31-33-39-57(55)75(61)91)93-81-73-79(95-77(59)81)67-69-70(88-97-87-69)68-72(71(67)89(73)49-51(11-5)35-15-9-3)90(50-52(12-6)36-16-10-4)74-80(68)96-78-60(42-30-28-26-24-22-20-18-14-8-2)64(94-82(74)78)44-62-66(54(47-85)48-86)56-38-32-34-40-58(56)76(62)92/h31-34,37-40,43-44,51-52H,7-30,35-36,41-42,49-50H2,1-6H3/b61-43-,62-44-

InChI Key

AQGSDAUCGRTLKJ-ZANQYWCJSA-N

Isomeric SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC=CC=C1C9=C(C#N)C#N)CC(CCCC)CC)CC(CCCC)CC)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:

    Formation of the indene core: This could involve cyclization reactions.

    Introduction of the dicyanomethylidene group: This might be achieved through nucleophilic substitution or addition reactions.

    Attachment of the ethylhexyl and undecyl groups: These steps could involve alkylation reactions.

Industrial Production Methods

Given the complexity of the compound, industrial production would require precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The scalability of the synthesis would depend on the efficiency and yield of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms or the indene core.

    Reduction: Reduction reactions could target the dicyanomethylidene group or other electron-deficient sites.

    Substitution: Various substitution reactions might occur, especially at the positions with alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Potentially as a probe for biological systems due to its unique structure.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in materials science or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways might include:

    Binding to specific proteins or enzymes: Affecting their activity.

    Interacting with cellular membranes: Altering their properties.

    Modulating signaling pathways: Influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Other indene derivatives: Such as indene itself or simpler indene-based compounds.

    Dicyanomethylidene compounds: Including those with different core structures.

    Sulfur-containing heterocycles: Like thiophenes or thiazoles.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and large alkyl chains. This complexity may confer unique properties and reactivity compared to simpler analogs.

Biological Activity

The compound 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule with significant potential in various fields due to its intricate structure and functional groups. This article explores its biological activity based on available research findings.

Structural Characteristics

The compound features:

  • Dicyanomethylidene moiety : Imparts high reactivity and potential biological activity.
  • Indene core structure : Provides stability and contributes to the compound's electronic properties.
  • Long aliphatic chains : Enhance solubility and may influence biological interactions.

Biological Activity Overview

While specific biological activity data for this compound is limited in the literature, related compounds often exhibit significant biological properties such as:

  • Antioxidant Activity : Many similar structures have shown the ability to scavenge free radicals.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Certain compounds in this class have shown efficacy against bacterial and fungal pathogens.

The mechanisms by which this compound may exert its biological effects could include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often interact with enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : The presence of multiple functional groups may allow for interference with cellular signaling mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors:

  • Formation of the Indene Core : Initial reactions focus on constructing the indene framework.
  • Introduction of Functional Groups : Subsequent steps involve adding the dicyanomethylidene and aliphatic chains.

A case study involving a similar compound demonstrated that structural modifications can significantly enhance biological activity (e.g., increased potency against cancer cells) .

Comparative Analysis

A comparative analysis of structurally related compounds reveals variations in biological activity based on:

CompoundAntioxidant ActivityAnticancer EfficacyAntimicrobial Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Target CompoundTBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.